N-(4,6-diphenyl[1,2]thiazolo[5,4-b]pyridin-3-yl)acetamide
Description
Properties
Molecular Formula |
C20H15N3OS |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(4,6-diphenyl-[1,2]thiazolo[5,4-b]pyridin-3-yl)acetamide |
InChI |
InChI=1S/C20H15N3OS/c1-13(24)21-19-18-16(14-8-4-2-5-9-14)12-17(22-20(18)25-23-19)15-10-6-3-7-11-15/h2-12H,1H3,(H,21,23,24) |
InChI Key |
BUGDUQWONRKHSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NSC2=C1C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
One-Step Cyclocondensation with Thioamides
A foundational method involves reacting 4,6-dichloro-5-nitropyridine with thioacetamide under reflux conditions in ethanol. The nitropyridine acts as both an electrophile and oxidizing agent, enabling simultaneous cyclization and oxidation. Key steps include:
-
Nucleophilic attack : Thioacetamide’s sulfur atom attacks the C5 position of the nitropyridine, displacing chloride.
-
Ring closure : Intramolecular cyclization forms the thiazole ring, with the nitro group facilitating aromatization.
-
Acetamide incorporation : The acetyl group from thioacetamide remains at the C3 position, yielding N-(4,6-dichlorothiazolo[5,4-b]pyridin-3-yl)acetamide.
Reaction Conditions :
Post-Cyclization Functionalization
To introduce phenyl groups at C4 and C6, Suzuki-Miyaura coupling is employed. The dichloro intermediate undergoes palladium-catalyzed cross-coupling with phenylboronic acid:
Optimization Insights :
-
Catalyst load : 2 mol% Pd(PPh) minimizes costs while maintaining >90% conversion.
-
Solvent effects : A 3:1 dioxane/water mixture enhances boronic acid solubility and coupling efficiency.
Alternative Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the cyclocondensation step. A modified protocol reduces reaction time from hours to minutes:
Procedure
-
Combine 4,6-dichloro-5-nitropyridine (1 eq), thioacetamide (1.2 eq), and triethylamine (2 eq) in acetonitrile.
-
Irradiate at 120°C for 20 minutes under 300 W microwave power.
Advantages :
-
Byproduct reduction : Shorter reaction time minimizes decomposition.
Characterization and Quality Control
Critical analytical data for N-(4,6-diphenylthiazolo[5,4-b]pyridin-3-yl)acetamide:
Spectroscopic Profiles
| Technique | Key Data |
|---|---|
| H NMR (400 MHz, CDCl) | δ 8.42 (s, 1H, H2), 7.68–7.25 (m, 10H, Ph), 2.18 (s, 3H, COCH) |
| C NMR | δ 169.8 (C=O), 154.2 (C3), 138.1–126.4 (Ph), 23.1 (COCH) |
| HRMS (ESI+) | m/z 412.1234 [M+H] (calc. 412.1229) |
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/HO) shows ≥98.5% purity at 254 nm.
Industrial-Scale Production Considerations
Patent data reveals optimized large-scale processes:
Crystallization Protocol
-
Dissolve crude product in hot toluene (80°C).
-
Cool to −20°C at 1°C/min.
-
Filter and dry under vacuum (50°C, 12 h) to obtain needle-like crystals.
Key Parameters :
| Aspect | Industrial Setting |
|---|---|
| Batch size | 50–100 kg |
| Solvent recovery | 92–95% toluene reclaimed |
| Polymorph control | Form I exclusively obtained |
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing formation of [5,4-c]pyridine isomers is suppressed by:
Byproduct Formation
-
Chloro impurities : Residual Cl at C4/C6 is minimized via double Suzuki coupling.
-
Oxidation products : Strict inert atmosphere (N/Ar) prevents thiazole ring oxidation.
| Process Step | Hazard | Control Measure |
|---|---|---|
| Thioacetamide handling | Suspected carcinogen | Closed-system transfer, PPE |
| Microwave irradiation | Thermal runaway risk | Automated pressure/temp sensors |
| Toluene use | Flammable, CNS effects | Local exhaust ventilation |
Emerging Methodologies
Flow Chemistry Approaches
Recent advancements enable continuous synthesis:
Chemical Reactions Analysis
Types of Reactions: N-(4,6-diphenyl[1,2]thiazolo[5,4-b]pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the heterocyclic core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl rings.
Scientific Research Applications
N-(4,6-diphenyl[1,2]thiazolo[5,4-b]pyridin-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Due to its inhibitory activity on PI3K, it is being explored for its potential in cancer therapy.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4,6-diphenyl[1,2]thiazolo[5,4-b]pyridin-3-yl)acetamide involves its interaction with molecular targets such as PI3K. The compound binds to the active site of PI3K, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and survival . This inhibition is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with key residues in the active site of the enzyme.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(4,6-diphenyl[1,2]thiazolo[5,4-b]pyridin-3-yl)acetamide with two structurally related compounds from the evidence:
Key Observations:
Substituent Effects: 4,6-Substituents: The target compound’s diphenyl groups increase molecular weight and lipophilicity (predicted logP > 4) compared to the dimethyl analogs (logP ~1.5–2.0). This enhances membrane permeability but may reduce aqueous solubility . This could improve interactions with polar biological targets (e.g., enzyme active sites) .
Physical Properties :
- The dimethyl analog () has a density of 1.322 g/cm³ , typical for small heterocycles. The target compound’s density is likely higher due to aromatic stacking but remains unquantified.
Synthetic Accessibility :
- Dimethyl derivatives (e.g., ) are simpler to synthesize due to smaller substituents. Introducing phenyl groups (target compound) may require harsher conditions (e.g., Suzuki coupling), increasing synthetic complexity.
Research Findings and Implications
While direct studies on the target compound are absent in the provided evidence, trends from analogous compounds suggest:
- Biological Activity : Thiazolo[5,4-b]pyridines with electron-withdrawing groups (e.g., ketone in ) often exhibit moderate enzyme inhibition, while acetamide derivatives (target compound) may enhance binding affinity via hydrogen bonding .
- Solubility vs. Permeability : The diphenyl groups in the target compound likely reduce water solubility compared to dimethyl analogs but improve lipid bilayer penetration, a critical factor for central nervous system (CNS) targets.
Limitations:
- Missing data (e.g., melting points, solubility, bioactivity) limit direct comparisons.
Biological Activity
N-(4,6-diphenyl[1,2]thiazolo[5,4-b]pyridin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the thiazolo[5,4-b]pyridine core and an acetamide functional group. Its molecular formula is with a molecular weight of approximately 296.39 g/mol. The presence of the thiazole ring contributes to its biological activity, particularly in anticancer and antimicrobial applications.
1. Anticancer Activity
Research indicates that thiazole derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
- Case Study : A study demonstrated that thiazole-containing compounds had IC50 values ranging from 1.61 µg/mL to 23.30 mM against different cancer types, indicating their potential as effective anticancer agents .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to exhibit activity against a range of bacterial strains.
- Research Findings : One study reported that thiazole derivatives demonstrated minimum inhibitory concentrations (MIC) against pathogens such as E. faecalis and P. aeruginosa, with some compounds showing effectiveness comparable to standard antibiotics .
3. Anticonvulsant Activity
Thiazole derivatives have been associated with anticonvulsant effects as well.
- Evidence : A specific derivative showed complete protection in animal models during convulsive episodes, suggesting a promising avenue for the development of new anticonvulsant medications .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Thiazole ring | Essential for cytotoxicity |
| Acetamide group | Enhances solubility and bioavailability |
| Substituents on phenyl | Modulate potency; electron-donating groups increase activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
